Cas no 134892-23-2 (1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel-)

1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel- structure
134892-23-2 structure
Nom du produit:1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel-
Numéro CAS:134892-23-2
Le MF:C54H60O18
Mégawatts:997.043417930603
CID:180007
PubChem ID:160013

1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel- Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel-
    • 1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pent...
    • 4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trime
    • thielocin A1alpha
    • 1H-Xanthene-2,7-dicarboxylic acid, 4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-, 2-(4-((4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl)-3-methoxy-2,5,6-trimethylphenyl) 7-(4-carboxy-3-metoxy-2,5,6-trimethylphenyl) ester, (4alpha,4aalpha,9abeta)-
    • 4-({4-[({7-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo
    • Theilocin A1alpha
    • 4-{[4-({7-[(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-4,4a,9,9a-tetrahydro-1H-xanthene-2-carbonyl}oxy)-2-methoxy-3,5,6-trimethylbenzoyl]oxy}-2-methoxy-3,5,6-trimethylbenzoic acid
    • DTXSID70928808
    • 134933-42-9
    • 1H-Xanthene-2,7-dicarboxylic acid, 4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-, 2-(4-((4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl)-3-methoxy-2,5,6-trimethylphenyl) 7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) ester, (4alpha,4abeta,9abeta)-
    • Thielocin A1beta
    • 134892-23-2
    • 4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
    • Piscine à noyau: InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59)
    • La clé Inchi: DEUPNPRGHXXEHM-UHFFFAOYSA-N
    • Sourire: COC1C(C)=C(OC(C2C(C)=C(C)C(OC(C3=C(C)C(C)(O)C4(O)OC5=C(C)C(OC)=C(C(OC6C(C)=C(C)C(C(=O)O)=C(OC)C=6C)=O)C(C)=C5CC4(C)C3=O)=O)=C(C)C=2OC)=O)C(C)=C(C)C=1C(=O)O

Propriétés calculées

  • Qualité précise: 996.378
  • Masse isotopique unique: 996.378
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 18
  • Comptage des atomes lourds: 72
  • Nombre de liaisons rotatives: 15
  • Complexité: 2130
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 3
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 8.3
  • Surface topologique des pôles: 257Ų

Propriétés expérimentales

  • Dense: 1.317g/cm3
  • Point d'ébullition: 1129.8ºC at 760mmHg
  • Point d'éclair: 320ºC
  • Indice de réfraction: 1.605
  • Le PSA: 257.18000
  • Le LogP: 7.83380

1H-Xanthene-2,7-dicarboxylicacid,4,4a,9,9a-tetrahydro-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-,7-(4-carboxy-3-methoxy-2,5,6-trimethylphenyl) 2-[4-[(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl]-3-methoxy-2,5,6-trimethylphenyl]ester, (4R,4aR,9aS)-rel- Littérature connexe

Fournisseurs recommandés
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue